

NIK-250: An Obscure P-Glycoprotein Inhibitor Shrouded in Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NIK250	
Cat. No.:	B1679018	Get Quote

Despite its identification as a potential agent for reversing multidrug resistance in cancer, the compound known as NIK-250 remains largely undocumented in publicly accessible scientific literature. While chemical suppliers list it as a P-glycoprotein inhibitor, a comprehensive search has yielded no primary research detailing its discovery, synthesis, or mechanism of action, precluding the creation of an in-depth technical guide at this time.

NIK-250, with the Chemical Abstracts Service (CAS) registry number 1000817-20-8, is cataloged with the chemical formula $C_{26}H_{25}N_3O_4S_2$ and the IUPAC name bis(pyridin-4-ylmethyl) 2,6-dimethyl-4-(3-methyl-1,4-dithiin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Its primary described function is the inhibition of P-glycoprotein (P-gp), a transmembrane protein that actively pumps a wide variety of foreign substances out of cells. In cancer cells, the overexpression of P-gp is a common mechanism of multidrug resistance (MDR), rendering chemotherapy ineffective. NIK-250 has been specifically mentioned in the context of reversing MDR in human glioma cells.

However, a thorough investigation for peer-reviewed articles, patents, or conference proceedings that would typically accompany the discovery and development of a novel compound has proven fruitless. This absence of foundational scientific literature means that critical information required for a technical whitepaper—such as detailed synthetic pathways, quantitative data on its inhibitory activity (e.g., IC₅₀ values), and specific experimental protocols for its biological evaluation—is not available in the public domain.







Without access to these fundamental research findings, it is not possible to construct a detailed guide that meets the requirements of researchers, scientists, and drug development professionals. The creation of data tables, experimental protocols, and signaling pathway diagrams would be purely speculative and would not be based on verifiable scientific evidence.

It is conceivable that NIK-250 is a compound that was synthesized and studied within a private commercial entity or research institution that has not publicly disclosed its findings. Until such data becomes available, a comprehensive technical guide on the discovery and synthesis of NIK-250 cannot be responsibly compiled.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com